(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid
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Overview
Description
“(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid” is a chemical compound with the CAS Number: 883231-25-2 and a molecular weight of 239.04 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular formula of this compound is C9H14BN3O4 . This indicates that it contains nine carbon atoms, fourteen hydrogen atoms, one boron atom, three nitrogen atoms, and four oxygen atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It is stored in an inert atmosphere at 2-8°C . The exact melting and boiling points are not specified .Scientific Research Applications
Catalysis and Synthesis
- (Heydari et al., 2007) explored the use of heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines, highlighting its efficiency and environmental friendliness in producing N-Boc derivatives, crucial for peptide synthesis.
- (Vorbrüggen, 2008) discussed the generation of tert-Butoxycarbonyl chloride for introducing the Boc group into amino acids, suitable for large-scale preparations.
Peptide Synthesis and Modifications
- (Nowick et al., 2000) demonstrated the creation of unnatural amino acids that mimic tripeptide β-strand and form β-sheetlike hydrogen-bonded dimers, utilizing tert-butyloxycarbonyl-protected derivatives.
- (Xu et al., 2002) outlined the process development for synthesizing an HIV protease inhibitor, involving the key step of Pd-mediated coupling of boronic acid.
Amino Acid Derivatives
- (Klöpfer et al., 2011) investigated the reaction of methylglyoxal with N(α)-tert-butoxycarbonyl (Boc)-arginine, providing insights into arginine modifications.
- (Baburaj & Thambidurai, 2012) focused on N-amination of amino acids and derivatives using NH-Boc transfer reagent for the synthesis of modified peptides and heterocyclic derivatives.
Diverse Applications in Organic Synthesis
- (Rossi et al., 2007); (Katoh et al., 1996); (Altenbach et al., 2008); and (Rani et al., 2012) have explored various applications of tert-butoxycarbonyl derivatives in organic synthesis, leading to the creation of novel compounds with potential biological activities.
Green Chemistry and Environment-Friendly Methods
- (Chankeshwara & Chakraborti, 2006) reported on the catalyst-free N-tert-butoxycarbonylation of amines in water, demonstrating an environment-friendly approach to synthesis.
Advanced Synthesis Techniques
- (Wippich et al., 2016) and (Beaumard et al., 2010) discussed advanced synthesis techniques like Rhodium-catalyzed N-tert-butoxycarbonyl amination and mono Suzuki-Miyaura cross-coupling.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Boronic acids, including this compound, have been gaining interest in medicinal chemistry due to their potential in drug design . They are considered non-toxic and are found in high concentrations in nature, mainly in vegetables, fruits, and nuts . Therefore, further studies on boronic acids in medicinal chemistry are expected to yield new promising drugs .
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O4/c1-9(2,3)17-8(14)13-7-11-4-6(5-12-7)10(15)16/h4-5,15-16H,1-3H3,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLSSXXMDVLBHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NC(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670447 |
Source
|
Record name | {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid | |
CAS RN |
883231-25-2 |
Source
|
Record name | {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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